molecular formula C9H11N3O2 B1419539 Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate CAS No. 74455-30-4

Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate

Cat. No. B1419539
CAS RN: 74455-30-4
M. Wt: 193.2 g/mol
InChI Key: UBEYZIPJHWUTOV-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate, also known as EACMPC, is a chemical compound that has been studied extensively in recent years. It has been found to have a variety of potential applications in scientific research, including as a reagent in organic synthesis and as an inhibitor of certain enzymes.

Scientific Research Applications

Synthesis and Structural Analysis

  • Pyrrole Derivative Synthesis

    Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate has been studied in the synthesis of various pyrrole derivatives. For example, the aerial oxidation of 4-substituted 3-amino-2,5-dimethylpyrroles, which are closely related to Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate, has been analyzed, providing insights into the potential chemical behaviors and applications of such compounds in organic synthesis (Cirrincione et al., 1987).

  • Crystal and Molecular Structure Analysis

    The compound's structure and derivatives have been extensively studied using X-ray crystallography. This research provides detailed insights into the molecular structure and potential chemical properties of these compounds, which can be crucial in designing pharmaceuticals and other organic compounds (Dmitriev et al., 2015).

Synthetic Methodologies and Derivatives

  • Synthesis of Spiro Compounds

    Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate is used in synthesizing various spiro compounds. These compounds have numerous applications in medicinal chemistry and materials science (Sal’nikova et al., 2017).

  • Formation of Novel Pyrrole Systems

    The compound has been utilized in reactions to access libraries of important pyrrole systems, highlighting its role in developing new organic compounds and potential pharmaceuticals (Dawadi & Lugtenburg, 2011).

  • Heterocyclization Reactions

    It is involved in three-component spiro heterocyclization reactions, illustrating its versatility in creating complex and potentially biologically active molecules (Dmitriev et al., 2014).

Potential Biological and Pharmaceutical Applications

  • Fungicidal and Plant Growth Regulation Activities

    Preliminary bioassays of derivatives of Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate indicate potential fungicidal and plant growth regulation activities, suggesting its use in agricultural sciences (Minga, 2005).

  • Antibacterial Properties

    Derivatives of this compound have shown antibacterial activity in vitro, pointing towards potential applications in developing new antibiotics or antibacterial agents (Toja et al., 1986).

properties

IUPAC Name

ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-3-14-9(13)8-7(11)6(4-10)5(2)12-8/h12H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEYZIPJHWUTOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00666443
Record name Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate

CAS RN

74455-30-4
Record name Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 2
Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 3
Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 4
Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 5
Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 6
Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate

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